molecular formula C9H19N3O3 B15046823 tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate

Cat. No.: B15046823
M. Wt: 217.27 g/mol
InChI Key: VBSXYTLJKCZCSW-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-amino-4-hydroxyimino-substituted butan-2-yl chain. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The hydroxyimino group may participate in hydrogen bonding or metal coordination, making the compound valuable in pharmaceutical and coordination chemistry applications .

Properties

IUPAC Name

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSXYTLJKCZCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=NO)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound is compared with structurally analogous tert-butyl carbamates, focusing on substituents, ring systems, and functional groups (Table 1).

Compound Name Key Structural Features Functional Groups Evidence ID
tert-Butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate Linear chain with -NH2 and =N-OH at C4 Amino, hydroxyimino, carbamate
tert-Butyl 4-methylpyridin-2-ylcarbamate Pyridine ring with methyl group at C4 Aromatic ring, carbamate
tert-Butyl N-(4-aminobutan-2-yl)-N-methylcarbamate Linear chain with -NH2 and N-methyl at C4 Amino, N-methyl, carbamate
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropyl and ketone groups at C4 Cyclopropane, ketone, carbamate
tert-Butyl N-(4-aminooxolan-3-yl)carbamate Tetrahydrofuran (oxolane) ring with -NH2 at C4 Cyclic ether, amino, carbamate

Key Observations :

  • Aromatic vs. Aliphatic Systems : Pyridine-containing analogs (e.g., ) exhibit aromatic stacking interactions, leading to higher melting points but reduced aqueous solubility relative to aliphatic derivatives.
  • Steric Effects : N-methylation () increases lipophilicity but reduces hydrogen-bonding capacity, whereas cyclopropane () introduces conformational rigidity.
Crystallographic and Physical Properties
  • Crystal Packing: Pyridine-based analogs () form dimers via N–H···N hydrogen bonds, whereas hydroxyimino-containing compounds may exhibit more complex hydrogen-bonding networks.
  • Solubility : Oxolane-ring derivatives () demonstrate higher solubility in organic solvents compared to cyclopropane-containing compounds ().

Biological Activity

Tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in neuroprotection and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 146394-99-2

This compound exhibits several biological activities, primarily through the inhibition of key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : This compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease (AD). The IC50 value for β-secretase inhibition is reported to be 15.4 nM .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which helps enhance cholinergic neurotransmission that is often impaired in neurodegenerative diseases .
  • Reduction of Amyloid Aggregation : In vitro studies indicate that this compound can inhibit the aggregation of amyloid beta peptide (Aβ 1-42), achieving up to 85% inhibition at a concentration of 100 μM .

Neuroprotective Effects

Research has demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. In treated astrocyte cultures, cell viability improved significantly when exposed to this compound alongside Aβ 1-42, suggesting a protective mechanism against neuronal death caused by amyloid toxicity .

Cytokine Modulation

The compound also influences pro-inflammatory cytokines like TNF-α. In studies where astrocytes were treated with Aβ 1-42, levels of TNF-α increased; however, co-treatment with this compound resulted in a reduction of TNF-α levels, indicating anti-inflammatory properties .

Comparative Data Table

Activity Effect IC50/Ki Value
β-secretase InhibitionPrevents amyloid plaque formationIC50 = 15.4 nM
Acetylcholinesterase InhibitionEnhances cholinergic activityK_i = 0.17 μM
Amyloid Aggregation InhibitionReduces Aβ aggregation85% inhibition at 100 μM
Cytokine ModulationDecreases TNF-α levelsNot quantified

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